5-Benzothiazolecarbonitrile

Beschreibung

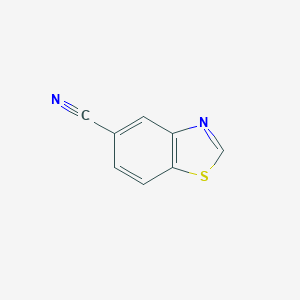

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWJUNXNZGVOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443643 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-57-3 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzothiazolecarbonitrile and Its Analogs

Strategic Approaches to the Benzothiazolecarbonitrile Core

Building the fundamental 5-Benzothiazolecarbonitrile structure requires precise control over ring formation and the introduction of the essential cyano group at the correct position.

The formation of the benzothiazole (B30560) nucleus is a foundational step in heterocyclic chemistry. mdpi.com This bicyclic system consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. mdpi.com A variety of cyclization reactions have been developed to construct this core.

One of the most established methods involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, esters, or acyl chlorides. ijper.orgmdpi.com For instance, the reaction of 2-aminothiophenol (B119425) with carboxylic acids, often catalyzed by polyphosphoric acid (PPA), is a direct route to 2-substituted benzothiazoles. mdpi.com Similarly, condensation with aldehydes can be achieved under reflux conditions in solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Another significant approach is the intramolecular cyclization of thioamides or N-(2-halophenyl)thioamides. mdpi.comindexcopernicus.com Visible light has been utilized to mediate the cyclization of thiobenzanilides, offering a method that avoids transition-metal catalysts. organic-chemistry.org Alternatively, copper-catalyzed intramolecular C-S bond formation from N-(2-chlorophenyl) benzothioamides provides an efficient pathway to the benzothiazole ring under relatively mild conditions. indexcopernicus.comrjpbcs.com

| Method | Starting Materials | Reagents/Catalyst | Key Feature | Reference(s) |

| Jacobson Synthesis | Thiobenzanilides | Varies (e.g., oxidation) | Cyclization of pre-formed thioamides. | ijper.org |

| Hugerschoff Reaction | Arylthioureas | Bromine in Chloroform | Forms 2-aminobenzothiazoles. | indexcopernicus.com |

| Condensation | o-Aminothiophenol, Carboxylic Acid/Aldehyde | PPA, DMSO, etc. | A common and versatile method for 2-substituted benzothiazoles. | ijper.orgmdpi.com |

| Copper-Catalyzed Cyclization | N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II), Cs₂CO₃ | Intramolecular C-S bond formation under mild conditions. | indexcopernicus.comrjpbcs.com |

| Visible-Light Mediated Cyclization | Thiobenzanilides | Riboflavin (photosensitizer) | External oxidant-free oxidative coupling. | organic-chemistry.org |

To synthesize this compound specifically, the cyano group must be introduced at the C-5 position of the benzene ring. This can be accomplished either by starting with a pre-functionalized benzene ring or by modifying the benzothiazole core after its formation.

The most direct strategy involves the cyclization of a precursor that already contains the nitrile group at the desired location. For example, a substituted aniline (B41778), such as 4-amino-3-mercaptobenzonitrile, can be reacted with an appropriate reagent to form the thiazole ring, directly yielding the this compound scaffold. A related approach involves the synthesis of 2-cyanobenzothiazoles through a palladium-catalyzed/copper-assisted reaction starting from N-arylcyanothioformamides. mdpi.com To obtain the 5-substituted isomer, a 3-substituted aniline would be used as the initial precursor. mdpi.com For instance, starting with a 3-substituted aniline allows for the formation of 5-substituted-2-cyanobenzothiazoles. mdpi.com

Alternatively, functional group transformation on a pre-formed benzothiazole ring can be employed. This would typically involve synthesizing 5-aminobenzothiazole, which can then be converted to the target nitrile via a Sandmeyer reaction, using a diazonium salt intermediate.

Cyanoalkylation refers to the introduction of an alkyl group bearing a cyano function, such as a cyanomethyl group (-CH₂CN). In the context of benzothiazoles, this functionalization is most commonly reported at the C-2 position. advancechemjournal.com Benzothiazoles featuring a cyanomethyl group at position-2 have been subjects of extensive study. advancechemjournal.com The synthesis can be achieved through various methods, including the cyanoacetylation of substrates with a mixture of cyanoacetic acid and acetic anhydride. advancechemjournal.com The reactivity of the C-2 position facilitates such modifications, making it a key site for introducing cyanoalkyl moieties.

Derivatization Strategies on the this compound Scaffold

Once the this compound core is synthesized, it can serve as a versatile building block for creating more complex molecules through further functionalization.

The C-2 position of the benzothiazole ring is particularly susceptible to functionalization and is a common site for modification. mdpi.com A variety of substituents can be introduced at this position on the this compound scaffold.

Direct C2-arylacylation of benzothiazoles with aryl methyl ketones has been achieved using a [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA)/KOH system, a method that is tolerant of a nitrile group on the benzene ring. mdpi.comnih.gov This reaction proceeds via a direct ring-opening C2-arylacylation mechanism. nih.gov Other methods for C-2 functionalization include palladium-catalyzed reactions to introduce various groups. smolecule.com The synthesis of 2-acylbenzothiazoles can also be accomplished from benzothiazoles and acetophenones mediated by I₂ and TBHP. organic-chemistry.org

| Reaction Type | Reagents | Catalyst/Promoter | Product Type | Reference(s) |

| C2-Arylacylation | Aryl methyl ketones | PIFA/KOH | C2-Arylacylated benzothiazoles | mdpi.comnih.gov |

| C2-Arylacylation | Aryl methyl ketones | FeCl₃·6H₂O/P(Cy)₃HBF₄ | C2-Arylacylated benzothiazoles | nih.gov |

| C-H Functionalization | Trimethylsilyl cyanide | Palladium catalyst | 2-Cyanobenzothiazoles | smolecule.com |

| Oxidative Condensation | Aryl aldehydes | K₂S₂O₈ | 2-Aryl benzothiazoles | organic-chemistry.org |

Adding substituents to the benzene portion of the this compound molecule allows for fine-tuning of its chemical properties. The existing thiazole ring and the C-5 cyano group, which is electron-withdrawing, influence the position of subsequent reactions like electrophilic aromatic substitution.

Achieving specific substitution patterns, such as at the C-6 position, is often best accomplished by starting with an already substituted aniline precursor before the cyclization step to form the benzothiazole nucleus. rsc.org For example, reacting substituted aniline derivatives with potassium thiocyanate (B1210189) in the presence of bromine can yield 2-amino-substituted benzothiazoles with the desired functional groups already in place on the benzene ring. indexcopernicus.comrsc.org This pre-functionalization approach circumvents potential issues with regioselectivity and the deactivating effect of the cyano group on the benzene ring. For instance, the synthesis of 6-Bromo-5-methylbenzo[d]thiazole-2-carbonitrile has been reported, demonstrating the feasibility of having multiple substituents on the benzene ring. mdpi.com

Synthesis of Aminated, Hydroxylated, and Alkoxylated this compound Derivatives

The introduction of amino, hydroxyl, and alkoxy groups onto the this compound framework is a key strategy for modifying its chemical properties. The synthesis of these derivatives often involves multi-step sequences, starting from appropriately substituted anilines or by functionalizing the benzothiazole ring post-formation.

A common route to aminated benzothiazoles involves the reduction of a corresponding nitro-substituted precursor. mdpi.comnih.gov This strategy allows for the late-stage introduction of the amine, a versatile functional group for further derivatization. For instance, the synthesis can begin with a substituted aniline which is then cyclized to form the benzothiazole core, followed by the reduction of the nitro group. nih.gov One specific method for creating an aminated derivative involves the use of 5-amino-2-benzothiazolecarbonitrile with a catalytic amount of iodine in dichloromethane (B109758) (DCM) at room temperature. acs.org

The synthesis of hydroxylated and alkoxylated derivatives often leverages similar strategies. For example, 6-ethoxy-2-mercaptobenzothiazole (B156553) has been used as a starting material for more complex heterocyclic systems, demonstrating the incorporation of an alkoxy group. mdpi.comnih.gov The synthesis of such derivatives can be achieved by starting with an alkoxylated aniline, which then undergoes cyclization to form the benzothiazole ring. The hydroxyl group can be obtained via the cleavage of a corresponding alkoxy group, providing a route to these functionalized compounds.

A series of N-functionalized derivatives of 2-aminobenzothiazoles have been synthesized from 6-nitro-2-aminobenzothiazole. mdpi.com This process involves pre-protection of the 2-amino group, followed by the reduction of the nitro group to an amine, which is then further functionalized. mdpi.com

| Derivative Type | General Strategy | Starting Materials (Example) | Key Reagents/Conditions (Example) | Reference |

|---|---|---|---|---|

| Aminated | Reduction of Nitro Precursor | 6-nitro-2-aminobenzothiazole | 1. Protection of 2-amino group 2. Reduction of nitro group 3. Functionalization | mdpi.comnih.gov |

| Aminated | Direct Synthesis | 5-amino-2-benzothiazolecarbonitrile | Iodine (catalytic), DCM, Room Temperature | acs.org |

| Alkoxylated | Cyclization of Alkoxy-Aniline | Alkoxy-substituted aniline, KSCN, Br2 | AcOH | nih.gov |

| Alkoxylated | Functionalization of Mercapto-benzothiazole | 6-ethoxy-2-mercaptobenzothiazole | Alkylation, hydrazinolysis, cyclization | mdpi.comnih.gov |

Mechanistic Investigations of this compound Synthesis and Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing novel transformations. The most fundamental synthesis of the benzothiazole core involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds or their equivalents. mdpi.com A proposed mechanism for the reaction with aldehydes suggests that the process is initiated by the activation of the aldehyde through hydrogen bonding, which facilitates a nucleophilic attack by the amino group of the 2-aminobenzenethiol. mdpi.com This is followed by intramolecular cyclization and a dehydration or oxidation step to yield the final benzothiazole product. mdpi.com

More complex transformations of the benzothiazole scaffold have also been mechanistically elucidated. For instance, a novel method for the C2-arylacylation of 2H-benzothiazoles is proposed to proceed through a multi-step sequence. nih.govresearchgate.net The mechanism begins with the ring-opening of the 2H-benzothiazole under basic conditions (KOH) to generate a 2-aminothiophenol intermediate. nih.gov Concurrently, an aryl methyl ketone is oxidized to a phenylglyoxal (B86788) species. nih.gov The condensation of the 2-aminothiophenol intermediate with the phenylglyoxal forms an imine, which then undergoes intramolecular cyclization. nih.gov The final step is an oxidative dehydrogenation that furnishes the C2-arylacylated benzothiazole. nih.govresearchgate.net

Alternative mechanistic pathways have been identified for other synthetic routes. One such pathway involves an intramolecular Michael addition of α-iminocarboxylic acids that are generated in situ from the reaction of ortho-substituted anilines and arylglyoxylic acids. organic-chemistry.org Another unique mechanism is the thermolysis of N-phenyl-1,2,3-dithiazol-5H-imine, which can yield benzo[d]thiazole-2-carbonitrile. arkat-usa.org The reaction of thia-functionalized arylisocyanides proceeds via an ionic cascade insertion/cyclization mechanism to provide 2-halobenzothiazole derivatives. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to develop more environmentally benign and sustainable processes. mdpi.comnih.gov These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in green benzothiazole synthesis is the use of water as a solvent. rsc.orgrsc.org Water is an environmentally benign solvent, and its use can lead to significant rate acceleration in certain reactions. rsc.org Tandem reactions of isothiocyanates with 2-aminothiophenols have been efficiently carried out in water to produce 2-aminobenzothiazoles in good yields. rsc.org This method benefits from high efficiency, readily available starting materials, and simple, practical experimental procedures. rsc.org Similarly, the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water provides a metal-free, high-yield, and rapid synthesis of benzothiazole-2-thiols. rsc.org

The development of reusable and non-toxic catalysts is another cornerstone of green synthetic strategies. Catalysts such as samarium triflate and graphitic carbon nitride (g-C3N4) have been employed for the synthesis of benzothiazoles under mild and metal-free conditions, respectively. organic-chemistry.org Furthermore, solvent-free and catalyst-free methods have been developed, for example, using elemental sulfur as a traceless oxidizing agent for the reaction of alkylamines with o-mercaptoanilines. organic-chemistry.org

Multicomponent reactions (MCRs) represent a particularly powerful green chemistry tool, as they enhance atom economy and procedural simplicity by combining multiple synthetic steps into a single operation. nih.gov The one-pot, three-component reaction of 2-aminobenzothiazole, benzaldehyde (B42025) derivatives, and active methylene (B1212753) compounds under solvent-free conditions is an efficient method for producing complex pyrimido[2,1-b]benzothiazole derivatives. scirp.orgresearchgate.net Another example is the use of a diethylenetriamine-functionalized graphene oxide and silica (B1680970) nanocomposite as a stable, reusable, and non-metal catalyst for the solvent-free synthesis of pyrimido[2,1-b]benzothiazoles. ijcce.ac.ir The use of carbon dioxide (CO2) as a C1 raw material, in conjunction with a recyclable catalyst, also represents a sustainable pathway for benzothiazole synthesis. mdpi.com

Advanced Characterization and Structural Elucidation of 5 Benzothiazolecarbonitrile Compounds

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of 5-Benzothiazolecarbonitrile compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy.uky.eduacs.org

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete structural picture.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative provides information about the chemical environment of the hydrogen atoms. For instance, in 2-Methyl-5-benzothiazolecarbonitrile, the methyl protons appear as a singlet at approximately 2.83 ppm. The aromatic protons exhibit characteristic splitting patterns and chemical shifts in the range of 7.52 to 8.16 ppm, which are indicative of their positions on the benzothiazole (B30560) ring. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. In a typical this compound derivative, the carbon of the nitrile group (CN) appears in the range of 117-119 ppm. amazonaws.com The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzothiazole core. bhu.ac.in The specific chemical shifts can be influenced by the solvent used and the presence of other functional groups in the molecule. bhu.ac.incarlroth.com

Interactive Data Table: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~8.16 | s | - | Aromatic CH |

| ¹H | ~7.87 | d | 8.4 | Aromatic CH |

| ¹H | ~7.52 | dd | 8.0, 1.2 | Aromatic CH |

| ¹H | ~2.83 | s | - | Methyl (CH₃) |

| ¹³C | ~165.0 | - | - | Thiazole (B1198619) C2 |

| ¹³C | ~154.0 | - | - | Benzene (B151609) C7a |

| ¹³C | ~135.0 | - | - | Benzene C3a |

| ¹³C | ~129.0 | - | - | Benzene C7 |

| ¹³C | ~127.0 | - | - | Benzene C6 |

| ¹³C | ~122.0 | - | - | Benzene C4 |

| ¹³C | ~118.0 | - | - | Nitrile (CN) |

| ¹³C | ~110.0 | - | - | Benzene C5 |

| ¹³C | ~20.0 | - | - | Methyl (CH₃) |

Note: The exact chemical shifts and coupling constants can vary depending on the specific derivative and the experimental conditions. acs.orgamazonaws.com

Mass Spectrometry (MS and HRMS).nih.govresearchgate.netarkat-usa.org

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For example, the mass spectrum of 2-Methyl-5-benzothiazolecarbonitrile would show a molecular ion peak (M+) corresponding to its molecular weight. amazonaws.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule. amazonaws.commdpi.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can confirm the presence of sulfur and nitrogen atoms in the this compound structure. uci.edumdpi.com

Interactive Data Table: Mass Spectrometry Data for a this compound Derivative

| Technique | Ionization Mode | Parameter | Observed Value | Inferred Information |

| MS | EI | m/z (M⁺) | e.g., 174 | Molecular Weight |

| HRMS | ESI | m/z [M+H]⁺ | e.g., 175.0430 | Elemental Formula (e.g., C₉H₇N₂S) |

Note: The observed values are examples and will vary for different derivatives. amazonaws.commdpi.com

Infrared (IR) Spectroscopy.nih.govejgm.co.uk

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

In the IR spectrum of this compound, the most characteristic absorption is the sharp and strong peak for the nitrile (C≡N) stretching vibration, which typically appears in the range of 2200-2240 cm⁻¹. masterorganicchemistry.com The presence of the benzothiazole ring is confirmed by characteristic C=N and C=C stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹), as well as C-H stretching and bending vibrations. libretexts.orglibretexts.org

Interactive Data Table: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2220 - 2230 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1580 - 1610 | Medium | C=C Stretch | Aromatic Ring |

| 1450 - 1550 | Medium | C=N Stretch | Thiazole Ring |

| 3050 - 3150 | Weak to Medium | C-H Stretch | Aromatic C-H |

Note: The exact positions and intensities of the peaks can be influenced by the molecular structure and physical state of the sample. libretexts.orglibretexts.org

Chromatographic Methods for Purity Assessment and Isolation.nih.govarkat-usa.orghmdb.ca

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Column Chromatography: This is a standard purification technique used to isolate the desired compound from byproducts and unreacted starting materials. researchgate.netarkat-usa.org The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (e.g., a mixture of n-pentane and ether) is critical for achieving effective separation. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method used to determine the purity of the synthesized compound. ejgm.co.uknih.gov A reversed-phase C18 column is often employed with a mobile phase typically consisting of a mixture of water, acetonitrile, and methanol. ejgm.co.ukpensoft.net The retention time and peak area in the chromatogram provide information about the identity and concentration of the compound.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture (e.g., Acetonitrile/Water) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | ~20 µL |

Note: These parameters are illustrative and require optimization for specific applications. ejgm.co.uknih.gov

Crystallographic Analysis of this compound Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Single-crystal X-ray diffraction studies on derivatives of this compound can reveal detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netscirp.org This technique is invaluable for confirming the absolute stereochemistry and understanding the packing of molecules in the crystal lattice, which can influence the physical properties of the compound. For example, crystallographic analysis of ferrocenyl benzothiazole derivatives has provided insights into their molecular conformation. researchgate.net

Interactive Data Table: Illustrative Crystallographic Data for a Benzothiazole Derivative

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C-CN) | ~1.45 Å |

| Bond Angle (C-C-N) | ~178° |

Note: The data presented are hypothetical and serve as an example of the information obtained from a crystallographic study. researchgate.netscirp.org

Medicinal Chemistry and Biological Research Applications of 5 Benzothiazolecarbonitrile

Exploration of 5-Benzothiazolecarbonitrile as a Privileged Scaffold in Drug Discovery

The benzothiazole (B30560) core, a bicyclic heterocyclic system, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govderpharmachemica.com This designation is attributed to its ability to bind to a diverse range of biological targets with high affinity, making it a valuable starting point for the design of novel drugs. nih.gov The inherent properties of the benzothiazole nucleus, such as its aromaticity, planarity, and ability to participate in various molecular interactions, contribute to its versatility. derpharmachemica.com The addition of a nitrile group at the 5-position, creating this compound, further enhances its potential by providing an additional site for interaction and chemical modification. This allows medicinal chemists to systematically alter the compound's structure to optimize its biological activity and pharmacokinetic properties. The flexibility and dynamic nature of this core structure have made it a desirable scaffold for developing potential anticancer and antibacterial drugs. nih.gov

Anticancer Research and Cytotoxic Investigations

The quest for more effective and selective cancer therapies has led researchers to explore a multitude of chemical structures, with benzothiazole derivatives showing considerable promise. nih.govnih.gov The this compound framework has been a key component in the synthesis of novel compounds with potential antiproliferative properties.

In Vitro Assays and Cancer Cell Line Studies

Derivatives of this compound have been the subject of numerous in vitro studies to assess their cytotoxic effects against various human cancer cell lines. These studies are crucial for the initial screening and identification of promising anticancer candidates.

For instance, a novel benzothiazole derivative was identified that showed potential as an effective agent against colorectal cancer (CRC). frontiersin.org In another study, synthesized benzothiazole derivatives were evaluated for their cytotoxicity against the human carcinoma cell line Lung A549 using the MTT assay. jnu.ac.bd Furthermore, a series of novel benzothiazole compounds were designed and synthesized, with their antiproliferative effects evaluated against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. frontiersin.org

Research has also explored the anticancer potential of various substituted benzothiazoles. For example, Caputo and colleagues synthesized aryl amide and aryl urea (B33335) derivatives of benzothiazole and screened them against 60 human cancer cell lines. A cyanophenyl-containing benzothiazole derivative demonstrated noteworthy anticancer activities. nih.gov Similarly, pyrazole-based benzothiazole derivatives have shown interesting anticancer activity at micromolar and submicromolar concentrations against a panel of sixty tumor cell lines. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives, highlighting the diversity of cancer cell lines against which they have been tested.

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference |

| Novel Benzothiazole Derivative | Colorectal Cancer (CRC) | Potential effective agent | frontiersin.org |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung Carcinoma (A549) | Mild cytotoxic property | jnu.ac.bd |

| 6-nitrobenzo[d]thiazol-2-ol | Lung Carcinoma (A549) | Mild cytotoxic property | jnu.ac.bd |

| Cyanophenyl-containing benzothiazole | 60 human cancer cell lines | Remarkable anticancer activities | nih.gov |

| Pyrazole-based benzothiazole | 60 tumor cell lines | Interesting anticancer activity | nih.gov |

| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives | Lung (NCI-H460), Liver (HepG2), Colon (HCT-116) | Higher cytotoxicity than doxorubicin | mdpi.com |

| pyrrolo[2,1-b] mdpi.comnih.govbenzothiazole derivatives | Lung (NCI-H460), Liver (HepG2), Colon (HCT-116) | Higher cytotoxicity than doxorubicin | mdpi.com |

Mechanistic Pathways of Antiproliferative Activity (e.g., Apoptosis Induction)

A key focus of anticancer research is to understand how a compound exerts its cytotoxic effects. For many benzothiazole derivatives, the induction of apoptosis, or programmed cell death, is a primary mechanism of action. nih.govnih.gov

One study on a novel benzothiazole derivative (BTD) in colorectal cancer cells revealed that it induced apoptosis through the mitochondria-mediated intrinsic pathway. frontiersin.org This process involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. The study found that the BTD treatment led to changes in the expression of key proteins such as Bcl-2, Bcl-xL (anti-apoptotic), and Bax, Bim, and Bad (pro-apoptotic), as well as the activation of caspase-9 and caspase-3, which are crucial executioners of apoptosis. frontiersin.org

The induction of apoptosis is a desirable characteristic for anticancer drugs as it is a controlled process that minimizes inflammation and damage to surrounding healthy tissues. nih.gov The ability of this compound derivatives to trigger this pathway underscores their therapeutic potential.

Structure-Activity Relationship (SAR) Studies in Oncology

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity. nih.gov For this compound derivatives, SAR studies help to identify the key structural features required for potent anticancer activity.

Research has shown that substitutions at various positions of the benzothiazole ring can significantly impact cytotoxicity. nih.gov For example, the introduction of a pyrazole (B372694) moiety has been shown to enhance the antitumor activity of benzothiazole derivatives. nih.gov A review of benzothiazole derivatives highlighted that the nature and position of substitutions distinctly influence their potent activity against different cancer cell lines. nih.gov Another study emphasized that modifications at the 2nd, 5th, and 6th positions of the benzothiazole ring are particularly flexible for achieving diverse biological activities. nih.gov The presence of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity, a finding that could have implications for anticancer SAR as well. nih.gov These studies provide a rational basis for the design of more active and selective anticancer agents based on the this compound scaffold. nih.gov

Antimicrobial and Antifungal Research

In addition to their anticancer properties, benzothiazole derivatives, including those related to this compound, have demonstrated significant potential as antimicrobial agents. nih.govnih.gov The rise of antibiotic resistance has created an urgent need for novel antibacterial compounds, and the benzothiazole scaffold has proven to be a fruitful area of investigation. nih.gov

Antibacterial Activity Studies

A number of studies have demonstrated the antibacterial efficacy of benzothiazole derivatives against a range of pathogenic bacteria. These compounds have been shown to inhibit various essential bacterial enzymes, including DNA gyrase and MurB (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase). nih.gov

For example, certain benzothiazole derivatives have been identified as inhibitors of DNA gyrase B, with some compounds showing potent inhibition against Enterococcus faecalis. nih.gov SAR studies in this context revealed that acetamide (B32628) and Boc-glycin moieties at the 5th position of the benzothiazole ring improved antibacterial action. nih.gov

In another line of research, antipyrine-containing 6-substituted benzothiazole-based azo dyes were synthesized and evaluated for their antibacterial action. One compound with a chloro group at the 5th position of the benzothiazole ring showed antibacterial activity comparable to the standard drug streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov

The following table provides examples of the antibacterial activity of specific benzothiazole derivatives.

| Derivative Type | Target Organism(s) | Mechanism of Action (if known) | Reference |

| Benzothiazole derivatives with acetamide and Boc-glycin moieties at the 5th position | Enterococcus faecalis | DNA gyrase B inhibition | nih.gov |

| Antipyrine containing 6-substituted benzothiazole-based azo dye (with chloro group at 5th position) | Salmonella typhimurium, Klebsiella pneumoniae | MurB inhibition | nih.gov |

| 2,5-disubstituted furane benzothiazole derivatives | Saccharomyces cerevisiae | Not specified | nih.gov |

| Metal complexes of 2-amino acetate, 6-chloro benzothiazole | Staphylococcus aureus, Escherichia coli, Streptococcus pyogenes, Salmonella enterica Ser para typhi, S. enterica ser typhi, Micrococcus luteus | Not specified | derpharmachemica.com |

These findings underscore the potential of the this compound scaffold in the development of new and effective antibacterial agents to combat the growing threat of antimicrobial resistance.

Antifungal Activity Studies

Derivatives of benzothiazole have been a focal point in the quest for novel antifungal agents. Research has shown that modifications to the benzothiazole core can lead to compounds with significant activity against various fungal pathogens.

In one study, a series of new benzothiazole derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus fumigatus. researchgate.net The results indicated that certain compounds exhibited potent antifungal effects. Specifically, compounds 4c, 4g, and 6j were found to have the highest activity against C. albicans. researchgate.net Furthermore, compounds 4a and 6j showed promising activity against A. fumigatus 293. researchgate.net

Another study focused on synthesizing substituted benzothiazole derivatives and testing their antifungal efficacy using the tube dilution method. humanjournals.com It was observed that compounds featuring an electron-withdrawing group, such as a nitro group at the 6th position of the benzothiazole nucleus, coupled with chloro or fluoro substitutions on an attached aromatic amine, demonstrated moderate antifungal activity. humanjournals.com This highlights the importance of specific substitution patterns in enhancing the antifungal properties of benzothiazole derivatives.

The design and synthesis of new azole derivatives incorporating benzothiazole moieties have also been explored. nih.gov By combining elements of existing antifungal drugs like fluconazole (B54011) and ketoconazole (B1673606) with a benzothiazole structure, researchers have created novel compounds with good in vitro activity against Candida albicans. nih.gov Notably, several of these hybrid molecules displayed superior antifungal activity compared to fluconazole against the SC5314 strain of C. albicans. nih.gov Further investigation into the mechanism of action revealed that one such compound, 6r, could significantly inhibit the formation of C. albicans hyphae, a critical virulence factor. nih.gov

Table 1: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 4c | Candida albicans | High | researchgate.net |

| 4g | Candida albicans | High | researchgate.net |

| 6j | Candida albicans | High | researchgate.net |

| 4a | Aspergillus fumigatus 293 | Promising | researchgate.net |

| 6j | Aspergillus fumigatus 293 | Promising | researchgate.net |

| 6-nitro benzothiazole derivatives | Various | Moderate | humanjournals.com |

| 6r (azole derivative) | Candida albicans SC5314 | MIC50 < 1.0 µg/mL | nih.gov |

SAR in Antimicrobial Contexts

The structure-activity relationship (SAR) of benzothiazole derivatives in antimicrobial contexts has been a significant area of investigation, aiming to optimize their therapeutic potential. nih.gov The antibacterial activity of these compounds is often linked to their ability to inhibit essential bacterial enzymes such as DNA gyrase, peptide deformylase, and various reductases. nih.gov

SAR studies have revealed that the nature and position of substituents on the benzothiazole ring are critical for antibacterial efficacy. For instance, the introduction of a chloro group at the 5th position of the benzothiazole ring has been shown to increase antibacterial activity. nih.gov Similarly, substitutions at the 7th position of the benzothiazole ring with methyl or bromo groups have been found to enhance antibacterial action. nih.gov

In a study involving conjugates of benzothiazole and N-acetyl-glucosamine, it was demonstrated that substitutions on the benzothiazole moiety with 4-chloro, 4-methoxy, and 6-nitro groups led to enhanced antibacterial activity against S. aureus and E. coli, with some compounds showing potency comparable to ampicillin. nih.gov Another study on benzothiazole derivatives of isatin (B1672199) indicated that these compounds were more effective against Gram-negative bacteria. nih.gov Specifically, one derivative exhibited excellent activity against E. coli and P. aeruginosa, surpassing that of the standard drug ciprofloxacin. nih.gov

The synthesis of thiazolidin-4-one derivatives of benzothiazole has also yielded compounds with significant antibacterial properties. nih.gov SAR analysis of these derivatives highlighted that the substitution of nitro and methoxy (B1213986) groups at the 4th position of an attached phenyl ring improved antibacterial action. nih.gov These findings underscore the versatility of the benzothiazole scaffold and the potential for targeted modifications to develop potent antibacterial agents.

Table 2: Structure-Activity Relationship (SAR) of Benzothiazole Derivatives in Antimicrobial Contexts

| Substitution on Benzothiazole Ring | Effect on Antibacterial Activity | Reference |

|---|---|---|

| 5-chloro group | Increased activity | nih.gov |

| 7-methyl group | Enhanced action | nih.gov |

| 7-bromo group | Enhanced action | nih.gov |

| 4-chloro, 4-methoxy, 6-nitro groups (on benzothiazole moiety of N-acetyl-glucosamine conjugates) | Enhanced activity | nih.gov |

| Nitro and methoxy groups (at 4th position of phenyl ring in thiazolidin-4-one derivatives) | Improved action | nih.gov |

Anti-inflammatory and Analgesic Research

Benzothiazole derivatives have emerged as promising candidates in the search for new anti-inflammatory and analgesic agents. nih.govnih.gov Research in this area has focused on synthesizing novel compounds and evaluating their efficacy in vivo.

In one study, twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties were synthesized and investigated for their anti-inflammatory, analgesic, and ulcerogenic activities. nih.govnih.gov Molecular docking studies revealed excellent binding interactions of these compounds with relevant receptors. nih.govnih.gov Two compounds, 17c and 17i, demonstrated significant inhibition of carrageenan-induced rat paw edema, with inhibition rates reaching up to 80% and 78%, respectively, after 3 hours. nih.govnih.gov

In terms of analgesic activity, compounds 17c, 17g, and 17i showed potent effects, with ED₅₀ values comparable to the standard drug celecoxib (B62257) at various time points. nih.govnih.gov Importantly, the most active derivatives, 17c and 17i, exhibited a low ulcerogenic index, suggesting a favorable gastrointestinal safety profile compared to some existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Another study focused on the design of new anti-tumor small molecule drugs with simultaneous anti-inflammatory and anticancer properties based on the benzothiazole framework. frontiersin.org One particular compound, B7, was identified as having notable dual activities. It significantly reduced the proliferation of several cancer cell lines and also lowered the levels of the pro-inflammatory cytokines IL-6 and TNF-α, positioning it as a promising candidate for dual-action cancer therapy. frontiersin.org

Table 3: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound | Activity | In Vivo Model | Key Findings | Reference |

|---|---|---|---|---|

| 17c | Anti-inflammatory | Carrageenan-induced rat paw edema | 80% inhibition at 3h | nih.govnih.gov |

| 17i | Anti-inflammatory | Carrageenan-induced rat paw edema | 78% inhibition at 3h | nih.govnih.gov |

| 17c | Analgesic | Not specified | ED₅₀ of 89 µM/kg at 2h | nih.govnih.gov |

| 17i | Analgesic | Not specified | ED₅₀ of 69 µM/kg at 2h | nih.govnih.gov |

| B7 | Anti-inflammatory | Cell-based assay | Reduced IL-6 and TNF-α levels | frontiersin.org |

Antiviral and Anti-HIV Research

The benzothiazole scaffold has proven to be a versatile platform for the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). mdpi.comnih.gov The inherent chemical properties of benzothiazole derivatives allow them to interact with various viral targets, such as proteases, helicases, and reverse transcriptases. nih.gov

A review of benzothiazole derivatives synthesized between 1980 and 2021 highlights their potential as broad-spectrum antiviral agents. mdpi.com For instance, certain benzothiazole derivatives have been investigated as inhibitors of the dengue virus NS-3 helicase. mdpi.com In the context of hepatitis C virus (HCV), a methoxy-substituted coumarin-benzothiazole conjugate demonstrated an EC₅₀ value in the low micromolar range against HCV replication. nih.gov Another derivative was found to inhibit HCV RNA-dependent RNA polymerase in a dose-dependent manner. nih.gov

In the realm of anti-HIV research, benzothiazole derivatives have shown significant promise. nih.gov A benzothiazolyl compound incorporating an indole (B1671886) moiety emerged as a potent antiretroviral agent with nanomolar potency. nih.gov This compound acts by inhibiting the entry of HIV-1 into cells by binding to the HIV-1 envelope protein and preventing the interaction of gp120 with CD4. nih.gov Additionally, a series of pyrazolobenzothiazine-based hydrazones were synthesized and screened for their anti-HIV-1 activity, with thirteen out of fifteen compounds showing inhibitory effects with EC₅₀ values below 20 μM. nih.gov

The development of long-acting anti-HIV drugs is a key area of research, and some investigational agents target HIV-1 reverse transcriptase and integrase. mdpi.com While not explicitly this compound derivatives, the broader class of benzothiazoles continues to be explored for their potential in long-acting antiretroviral therapies. The recent discovery of a new drug, obefazimod, which reduces the HIV reservoir and inflammation, further underscores the potential for novel mechanisms of action in HIV treatment, a field where benzothiazole derivatives could play a role. irsicaixa.es

Table 4: Antiviral and Anti-HIV Activity of Selected Benzothiazole Derivatives

| Derivative Type | Virus | Target/Mechanism | Activity | Reference |

|---|---|---|---|---|

| Methoxy-substituted coumarin-benzothiazole conjugate | HCV | HCV replication | EC₅₀ = 29 µM | nih.gov |

| 2-(4-nitroanilino)-6-methylbenzothiazole | HCV | RNA-dependent RNA polymerase | EC₅₀ = 8 ± 0.5 µM | nih.gov |

| Benzothiazolyl-indole hybrid (5660386) | HIV-1 | HIV-1 entry (gp120-CD4 interaction) | Nanomolar potency | nih.gov |

| Pyrazolobenzothiazine-based hydrazones | HIV-1 | Not specified | EC₅₀ < 20 μM for 13 compounds | nih.gov |

Antidiabetic and Enzyme Inhibition Research

Benzothiazole derivatives have garnered significant attention as potential antidiabetic agents due to their ability to modulate key biological pathways involved in glucose metabolism. annalsofrscb.roijmrset.com Research has explored their efficacy as hypoglycemic agents and their mechanisms of action, including enzyme inhibition. annalsofrscb.roseejph.com

Studies have shown that benzothiazole-coumarin hybrids can enhance insulin (B600854) secretion, inhibit α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), and improve insulin sensitivity. seejph.com These multi-targeted effects make them attractive candidates for diabetes management. seejph.com The antioxidant and anti-inflammatory properties of these compounds may also offer protection to pancreatic β-cells. seejph.com

One of the key mechanisms through which some benzothiazole derivatives exert their antidiabetic effects is the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). rsc.org Two such compounds, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, have been shown to increase glucose uptake in muscle cells and augment glucose-stimulated insulin secretion from pancreatic β-cells by activating AMPK. rsc.org

In vivo studies have also demonstrated the antidiabetic potential of benzothiazole derivatives. In one study, four different benzothiazole derivatives were tested in diabetic rats. ijmrset.com The results showed significant reductions in blood glucose levels, with two of the derivatives, C and D, demonstrating the highest activity, reducing blood glucose by 35.25% and 35.67%, respectively. ijmrset.com

Table 5: Antidiabetic Activity of Selected Benzothiazole Derivatives

| Derivative Type | Mechanism of Action | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazole-coumarin hybrids | α-glucosidase and DPP-IV inhibition, enhanced insulin secretion | Not specified | Multi-targeted anti-diabetic potential | seejph.com |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | AMPK activation | L6 myotubes, INS-1E β-cells | Increased glucose uptake and insulin secretion | rsc.org |

| 2-(propylthio)benzo[d]thiazol-6-ol | AMPK activation | L6 myotubes, INS-1E β-cells | Increased glucose uptake and insulin secretion | rsc.org |

| Derivative C | Not specified | Diabetic rats | 35.25% reduction in blood glucose | ijmrset.com |

| Derivative D | Not specified | Diabetic rats | 35.67% reduction in blood glucose | ijmrset.com |

Inhibition of Specific Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1)

A significant focus of antidiabetic research involving benzothiazole derivatives has been the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). bath.ac.uknih.govnih.gov This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is considered a promising therapeutic strategy for metabolic diseases like type 2 diabetes and obesity. bath.ac.uknih.govmdpi.com

Several studies have reported the discovery of novel benzothiazole derivatives as potent and selective inhibitors of human 11β-HSD1. bath.ac.uknih.govusc.gal In one such study, a series of adamantyl carboxamides based on the benzothiazole scaffold were identified as selective inhibitors of human 11β-HSD1. bath.ac.uk Two compounds, 9 and 14, exhibited inhibitory activity in the 100 nM range, representing a significant improvement over the initial lead compound. bath.ac.uk

Another study reported the discovery of benzothiazole derivatives that showed greater than 80% inhibition of 11β-HSD1 at a concentration of 10 μM, with IC₅₀ values in the low micromolar range. nih.govusc.gal Preliminary SAR studies from this research suggested that the introduction of a chlorine substituent at the 4-position of the benzothiazole ring greatly enhanced inhibitory activity. nih.govusc.gal

Furthermore, research has been conducted on benzothiazole derivatives with electron-withdrawing and electron-donating groups to explore their affinity for 11β-HSD1. nih.gov One compound, (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (C1), was found to be a better inhibitor of human 11β-HSD1 than the reference drug clobenzorex (B479387) in vitro. nih.gov Ex vivo assays also demonstrated its ability to reduce 11β-HSD1 overexpression in adipose tissue. nih.gov

Table 6: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 by Benzothiazole Derivatives

| Derivative Type | Key Structural Feature | Inhibitory Activity | Reference |

|---|---|---|---|

| Adamantyl carboxamides (Compounds 9 and 14) | Adamantyl group | IC₅₀ in 100 nM range | bath.ac.uk |

| Benzothiazole derivatives 1 and 2 | Not specified | >80% inhibition at 10 µM, low micromolar IC₅₀ | nih.govusc.gal |

| 4-chloro substituted benzothiazole | Chlorine at position 4 | Greatly enhanced activity | nih.govusc.gal |

| (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (C1) | Imino(methylthio)methylamino-hydroxybenzoic acid moiety | Better inhibitor than clobenzorex in vitro | nih.gov |

Anticonvulsant and Central Nervous System Research

Benzothiazole and its derivatives have been identified as a scaffold of interest for drugs targeting the central nervous system (CNS), with applications in the treatment of epilepsy and other neurological disorders. bohrium.comresearchgate.netnih.gov The unique structure of benzothiazole allows for the development of compounds that can cross the blood-brain barrier and interact with CNS targets. bohrium.com

Several benzothiazole derivatives have been investigated for their anticonvulsant properties. nih.govmdpi.com In one study, a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity. mdpi.com Two compounds, 5i and 5j, which featured a fluorobenzyl ether moiety, were identified as the most potent in the series. They exhibited significant protection in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with ED₅₀ values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively. mdpi.com These compounds also showed a favorable safety profile with low neurotoxicity. mdpi.com

Another study focused on benzothiazole urea derivatives and their CNS depressant and anticonvulsant activities. derpharmachemica.com The results indicated that the synthesized compounds possessed potential CNS depressant and anticonvulsant properties. One compound, 8b, was noted to inhibit seizures at a better time compared to the standard drug phenytoin (B1677684) in the MES induced method. derpharmachemica.com

The neuroprotective effects of benzothiazole derivatives are also being explored in the context of neurodegenerative diseases like Alzheimer's disease. bohrium.comnih.gov For example, riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis and has been evaluated in clinical trials for Alzheimer's disease. nih.gov This highlights the broad potential of benzothiazole-based compounds in addressing a range of CNS disorders.

Table 7: Anticonvulsant Activity of Selected Benzothiazole Derivatives

| Compound | Key Structural Feature | Anticonvulsant Test | Activity | Reference |

|---|---|---|---|---|

| 5i | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES | ED₅₀ = 50.8 mg/kg | mdpi.com |

| 5j | 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide | MES | ED₅₀ = 54.8 mg/kg | mdpi.com |

| 8b | Benzothiazole urea derivative | MES induced method | Better seizure inhibition time than phenytoin | derpharmachemica.com |

Antitubercular and Antimalarial Research

The benzothiazole scaffold is a significant pharmacophore in the development of new therapeutic agents, demonstrating notable potential in combating infectious diseases like tuberculosis and malaria. core.ac.uk The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular drugs. nih.gov Similarly, the growing resistance of Plasmodium falciparum to existing antimalarial drugs calls for new chemical entities with unique mechanisms of action. researchgate.netnih.gov Benzothiazole derivatives have been a focal point of this research due to their ability to inhibit various biological targets in these pathogens. core.ac.uknamiki-s.co.jpplos.org

Research into benzothiazole derivatives has shown that substitutions on the benzene (B151609) ring play a critical role in modulating biological activity. namiki-s.co.jp The cyano (-CN) group, as seen in this compound, is of particular interest. While direct studies on this compound are part of a broader exploration, research on closely related analogs and hybrid molecules provides significant insight into its potential.

In the realm of antitubercular research, hybrid molecules incorporating the benzothiazole structure have yielded promising results. A series of quinoline-urea-benzothiazole hybrids were synthesized and evaluated for their inhibitory activity against the Mycobacterium tuberculosis H37Rv strain. core.ac.uk This hybridization strategy demonstrated a synergistic effect, with the resulting compounds showing vastly improved activity compared to the individual scaffolds. core.ac.uk Several of these compounds exhibited potent anti-TB activity, with Minimum Inhibitory Concentration (MIC₉₀) values in the low micromolar range. core.ac.uk For instance, compound 6u from this series was identified as the most active, with a sub-micromolar MIC₉₀ value. core.ac.uk Another study focused on thiazole (B1198619)–chalcone hybrids identified five compounds with significant antitubercular activity, superior to the standard drug pyrazinamide. mdpi.com

Table 1: Antitubercular Activity of Selected Benzothiazole and Thiazole Derivatives

| Compound Series | Specific Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Quinoline-Urea-Benzothiazole Hybrids | Compound 6u | M. tuberculosis H37Rv | 0.968 µM | core.ac.uk |

| Quinoline-Urea-Benzothiazole Hybrids | Compounds 6b, 6g, 6i–j, 6l, 6o–p, 6r–t, 6x–y | M. tuberculosis H37Rv | 1–10 µM | core.ac.uk |

| Thiazole-Chalcone Hybrids | Compound 12 | M. tuberculosis H37Rv | 2.43 µM | mdpi.com |

| Thiazole-Chalcone Hybrids | Compound 7 | M. tuberculosis H37Rv | 4.41 µM | mdpi.com |

| 5-Nitrofuran-Triazole Conjugates | Compound 8e | M. tuberculosis H37Rv | 0.25 µg/ml | nih.gov |

In antimalarial research, benzothiazole analogs have been systematically reviewed, revealing their potential as promising substances for treating malaria. researchgate.netnih.govnamiki-s.co.jp These compounds exhibit various antimalarial mechanisms, including the inhibition of Plasmodium falciparum enzymes and the disruption of parasite growth in blood stages. researchgate.netnih.gov Structure-activity relationship (SAR) studies consistently indicate that the substitution pattern on the benzothiazole scaffold is crucial for determining antimalarial potency. researchgate.netnamiki-s.co.jp

One study synthesized a series of benzothiazole hydrazones that were active against the malaria parasite both in vitro and in vivo. acs.org These molecules function, in part, by chelating iron and interacting with free heme, thereby inhibiting the formation of hemozoin, which is critical for parasite survival. acs.orgescholarship.org A lead compound from this series, 5f , was effective against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1) and also suppressed parasite growth in a murine model infected with a multi-drug resistant strain of Plasmodium yoelii. acs.orgescholarship.org

Table 2: Antimalarial Activity of Selected Benzothiazole Derivatives

| Compound | Target/Strain | Key Finding | Reference |

|---|---|---|---|

| Benzothiazole Hydrazone (Compound 5f) | P. falciparum (K1, resistant strain) | Exhibited potent antiplasmodial activity in vitro. acs.orgescholarship.org | acs.orgescholarship.org |

| Benzothiazole Hydrazone (Compound 5f) | P. yoelii (MDR strain) | Significantly suppressed parasite growth in a murine model. acs.orgescholarship.org | acs.orgescholarship.org |

| 2,6-substituted benzothiazole (Compound 3b) | P. falciparum | Showed potent anti-plasmodial activity with an IC₅₀ value of 12.3 µM (48 hours). | acs.org |

| 2,6-substituted benzothiazole (Compound 4) | P. falciparum | Demonstrated good anti-plasmodial activity with an IC₅₀ value of 19.4 µM (48 hours). | acs.org |

Other Biological Activities and Therapeutic Potentials (e.g., Antileishmanial, Anthelmintic, Antihistaminic, Antioxidant, Muscle Relaxant, Neuroprotective)

Beyond its role in fighting infectious diseases, the benzothiazole nucleus is a versatile scaffold investigated for a wide array of other biological activities.

Antileishmanial Activity: The benzothiazole nucleus is recognized for its potential antileishmanial properties. americanchemicalsuppliers.com While specific research on this compound is emerging, studies on related heterocyclic systems provide valuable direction. For instance, research on 5-nitroindazole (B105863) derivatives against Leishmania amazonensis has shown that these compounds can exhibit potent and selective activity. nih.govnih.gov One derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was found to be as active as the standard drug Amphotericin B, with an IC₅₀ of 0.46 µM against amastigotes. nih.gov Such findings highlight the potential of nitro-substituted heterocyclic compounds in antileishmanial drug discovery, a category that would include derivatives of this compound.

Anthelmintic and Antihistaminic Activities: Within the reviewed scientific literature, specific studies focusing on the anthelmintic and antihistaminic properties of this compound are not prominent. These areas represent potential avenues for future investigation.

Antioxidant Activity: Benzothiazole derivatives have been explored as multifunctional antioxidant agents. nih.gov One study devised a series of benzothiazoles and investigated their antioxidant and photoprotective properties for skin applications. nih.gov Compounds 9a and 10a from this series demonstrated a multifunctional profile, including good antioxidant activity and excellent UVB filtering capacity. nih.gov The antioxidant potential of the core structure is also suggested by industrial applications where 2-Benzothiazolecarbonitrile is used in the manufacturing of rubber antioxidants. lookchem.com This activity is often linked to the ability of the benzothiazole ring system to stabilize free radicals.

Muscle Relaxant Activity: Research into the muscle relaxant properties of compounds containing a cyano group provides an interesting parallel, although not directly involving the benzothiazole structure. A study on derivatives of 2H-1-benzopyran found that compounds featuring a 6-cyano group displayed a significant profile of smooth muscle relaxant activity in guinea pig trachealis. nih.gov Specifically, 6-cyano-2,2-dimethyl-N-methyl-2H-1-benzopyran-4-thiocarboxamide (13) was identified as a potent potassium channel activator, a common mechanism for muscle relaxation. nih.gov This suggests that the cyano moiety can be a key functional group in the design of muscle relaxant agents.

Neuroprotective Activity: The neuroprotective potential of benzothiazole derivatives is an active area of research. nih.govnih.gov One mechanism of action involves the modulation of key antioxidant enzymes in the brain. nih.gov A study revealed that certain benzothiazole analogs can enhance the activity of catalase, a crucial enzyme that protects neuronal cells from reactive oxygen species (ROS)-mediated damage. nih.gov In a U87MG cell line under hydrogen peroxide-induced stress, these compounds enhanced catalase activity by up to 90%. nih.gov Another study focusing on triazolbenzo[d]thiazoles found that one of the synthesized compounds possessed significant neuroprotective activity in human neuroblastoma (SH-SY5Y) cells. nih.gov

Table 3: Neuroprotective Activity of Selected Benzothiazole Derivatives

| Compound Series/Analog | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzothiazole analogs (6a, 6b, 6c, 6d) | U87 MG | Modulated and enhanced catalase activity up to 90% during H₂O₂ exposure. nih.gov | nih.gov |

| Triazolbenzo[d]thiazole (Compound 22) | SH-SY5Y (human neuroblastoma) | Demonstrated significant neuroprotective activity. nih.gov | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 5 Benzothiazolecarbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. scirp.orgnih.govukm.my These calculations provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic properties. For 5-Benzothiazolecarbonitrile, DFT calculations are employed to determine its optimized molecular geometry and to analyze its electronic structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov These frontier molecular orbitals are critical in predicting how the molecule will interact with other chemical species, including biological macromolecules. researchgate.net

Other important electronic properties calculated for this compound include the dipole moment, which influences its solubility and ability to engage in polar interactions, and the molecular electrostatic potential (MEP), which maps the regions of positive and negative charge on the molecule's surface. The MEP is particularly useful for identifying sites prone to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution, hybridization, and intramolecular charge transfer interactions, providing a deeper understanding of the bonding within the molecule. scirp.orgnih.gov

Table 1: Calculated Electronic Properties of Benzothiazole (B30560) Derivatives This table presents representative data for benzothiazole derivatives, illustrating the types of parameters obtained from quantum chemical calculations. Specific values for this compound would be determined using similar computational methods.

| Descriptor | Description | Representative Value Range | Reference |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -8.9 to -8.6 | americanelements.com |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -0.8 | chemsrc.com |

| ΔE (eV) | HOMO-LUMO Energy Gap | ~8.0 | arxiv.org |

| Dipole Moment (Debye) | Measure of molecular polarity | 0.9 to 4.0 | americanelements.com |

| Ionization Potential (eV) | Energy required to remove an electron | ~8.6 to 9.0 | americanelements.com |

| Electron Affinity (eV) | Energy released when an electron is added | Varies | mssanz.org.au |

| Chemical Hardness (η) | Resistance to change in electron distribution | Varies | escholarship.org |

| Electrophilicity (ω) | Capacity to accept electrons | Varies | escholarship.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its analogs, QSAR studies are instrumental in predicting their potential as therapeutic agents and in guiding the design of more potent derivatives. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of benzothiazole derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. nih.gov Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic: HOMO/LUMO energies, dipole moment, atomic charges. nih.gov

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (the logarithm of the octanol-water partition coefficient). scirp.org

Topological: Descriptors based on the 2D graph of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov

The resulting QSAR equation can be used to predict the activity of new, unsynthesized this compound analogs. A robust QSAR model is rigorously validated using both internal (cross-validation) and external (a separate test set of compounds) validation techniques to ensure its statistical significance and predictive power. nih.gov These models provide valuable insights into which structural features are crucial for the desired biological effect, thereby streamlining the drug discovery process. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a specific protein target. nih.govnih.gov This technique is crucial for understanding the potential mechanism of action and for predicting binding affinity. The process involves placing the ligand into the binding site of the protein and evaluating the different possible poses based on a scoring function, which estimates the binding free energy.

Studies on benzothiazole derivatives have employed molecular docking to investigate their potential as inhibitors for a wide range of biological targets, including enzymes like BACE-1, various kinases, and viral proteins. scirp.orgnih.govguidechem.com The docking results reveal key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and anchoring the ligand in the binding site. mssanz.org.au

Pi-pi stacking: Interactions between aromatic rings.

Electrostatic interactions: Between charged or polar groups.

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-protein complex. scirp.org MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein. researchgate.netirb.hr By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex and identify persistent interactions that are critical for binding. scirp.orgresearchgate.net

Table 2: Key Parameters from Molecular Docking and Dynamics Simulations This table outlines the typical outputs and analyses performed in docking and MD studies for compounds like this compound.

| Parameter | Method | Description | Significance |

| Binding Affinity/Score (kcal/mol) | Molecular Docking | Estimated free energy of binding. | Predicts the strength of the ligand-target interaction. |

| Binding Pose | Molecular Docking | Predicted 3D orientation of the ligand in the binding site. | Identifies key interacting residues and potential mechanism. |

| Hydrogen Bonds | Docking & MD | Identification of specific hydrogen bond donors and acceptors. | Crucial for binding specificity and affinity. |

| Hydrophobic Interactions | Docking & MD | Identification of non-polar contacts between ligand and protein. | Major contributor to binding energy. |

| RMSD (Å) | MD Simulation | Root-Mean-Square Deviation of atomic positions over time. | Assesses the stability of the ligand-protein complex. |

| RMSF (Å) | MD Simulation | Root-Mean-Square Fluctuation of individual residues. | Identifies flexible and rigid regions of the protein upon binding. |

| Interaction Energy | MD Simulation | Calculation of the energy of interaction between ligand and protein. | Provides a more refined measure of binding strength. |

Computational Design of Novel this compound Analogs

The insights gained from quantum chemical calculations, QSAR modeling, and molecular simulations serve as a foundation for the computational design of novel this compound analogs with enhanced properties. escholarship.orgmdpi.com This rational design process aims to optimize the lead compound by modifying its structure to improve characteristics such as binding affinity, selectivity, and pharmacokinetic properties.

For example, if molecular docking reveals a specific hydrogen bond is crucial for activity, new analogs can be designed that incorporate functional groups capable of forming stronger or additional hydrogen bonds. nih.gov Similarly, if QSAR analysis indicates that increased hydrophobicity is correlated with higher potency, modifications can be made to the this compound scaffold to achieve this.

Structure-based drug design is a powerful strategy where the three-dimensional structure of the target protein is used to guide the design of new inhibitors. guidechem.com By identifying unoccupied pockets or regions within the binding site, new functional groups can be added to the this compound core to create additional favorable interactions, thereby increasing potency and selectivity. nih.gov Computational tools can predict the synthetic accessibility of these designed analogs, helping to prioritize which compounds should be synthesized and tested in the laboratory. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling a more efficient and targeted search for new therapeutic agents. mdpi.com

Advanced Materials Science and Imaging Applications of 5 Benzothiazolecarbonitrile

Fluorescent Probes and Bioluminescent Imaging Reagents

The benzothiazole (B30560) moiety is a key component in the design of molecules for bio-imaging, owing to its photophysical properties. 5-Benzothiazolecarbonitrile, in particular, serves as a crucial precursor for creating sophisticated tools for visualizing biological processes in real-time.

Design and Synthesis of Luciferin (B1168401) Analogues based on Benzothiazolecarbonitrile

Luciferins are a class of light-emitting compounds found in organisms that exhibit bioluminescence. The firefly luciferin/luciferase system is a cornerstone of biological research, widely used for its high sensitivity and low background signal in imaging. nih.gov Researchers have focused on synthesizing analogues of D-luciferin to enhance properties such as light output and emission wavelength, aiming for brighter and more red-shifted light for deeper tissue penetration. ucl.ac.ukescholarship.org

The synthesis of these analogues often involves the use of 2-cyanobenzothiazole derivatives as key intermediates. nih.govresearchgate.net For instance, a "V-shaped" luciferin analogue with a novel benzobisthiazole core has been designed to extend the π-conjugation, resulting in a red-shifted bioluminescence. nih.gov This design strategy has led to luciferins that emit light from the visible to the near-infrared (nIR) region, expanding the capabilities of in vivo imaging. nih.gov The synthesis of these complex molecules can be challenging, but new methods are being developed to improve efficiency and accessibility for researchers. nih.govucl.ac.uk

A notable example is the development of an efficient, one-pot synthesis of D-luciferin from inexpensive starting materials, proceeding through a 2-cyano-6-hydroxybenzothiazole (B1631455) intermediate. nih.gov This biomimetic approach not only provides a practical route to D-luciferin but also offers insights into its biosynthesis. nih.gov

Applications in Biological System Imaging (e.g., Hydrogen Sulfide (B99878) Detection)

Benzothiazole-based fluorescent probes have emerged as powerful tools for detecting biologically important species. nih.govnih.gov One significant application is the detection of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in various physiological and pathological processes. acs.orgresearchgate.net

Researchers have designed and synthesized probes that exhibit a "turn-on" fluorescent or bioluminescent response in the presence of H₂S. nih.govacs.org For example, a bioluminogenic probe for fibroblast activation protein-α (FAP), an enzyme overexpressed in many cancers, was developed to monitor its activity in living mice. sdu.edu.cn This probe demonstrates the potential for highly sensitive in vivo imaging of disease-related enzymatic activity. sdu.edu.cn

Similarly, a near-infrared (NIR) chemodosimeter based on a benzothiazole donor-acceptor structure was created for the rapid and selective detection of H₂S. This probe shows a distinct color change and a strong NIR fluorescence signal upon reaction with H₂S, enabling ratiometric detection with a very low detection limit. researchgate.net The ability to image H₂S in living cells and organisms provides valuable insights into its roles in health and disease. acs.orgresearchgate.net

Electroluminescent and Optical Device Applications

Beyond bio-imaging, the unique electronic and optical properties of this compound and its derivatives make them suitable for applications in electronic devices. The benzothiazole core can be incorporated into molecules designed for use in organic light-emitting diodes (OLEDs) and other electroluminescent devices. The ability to tune the emission color by modifying the molecular structure is a key advantage in this field.

Furthermore, derivatives of benzothiazolecarbonitrile are being explored for their use in near-infrared (NIR) absorption filters. These filters are crucial components in various imaging devices, such as digital cameras and infrared sensors, to correct for the sensitivity of silicon-based photodetectors to NIR light. google.com Compounds that absorb strongly in the NIR region while remaining transparent in the visible spectrum are highly desirable for these applications. google.com

Role in Sensor Development and Chemical Detection

The reactivity of the nitrile group and the electronic nature of the benzothiazole ring make this compound a valuable platform for the development of chemical sensors. These sensors are designed to detect specific analytes, such as metal ions or anions, through a measurable change in their optical properties, like color or fluorescence. nih.gov

For instance, benzothiazole-based fluorescent sensors have been developed for the highly sensitive and selective detection of cyanide ions (CN⁻) in water and living cells. spectroscopyonline.comnih.gov One such sensor, SU-1, demonstrated an exceptionally low detection limit for cyanide, far below the World Health Organization's guideline for drinking water. spectroscopyonline.com The sensor's "turn-on" fluorescence response allows for clear and rapid detection of the target anion. spectroscopyonline.com

Similarly, benzothiazole derivatives have been engineered to act as chemosensors for various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). nih.gov These sensors can exhibit either a colorimetric (visible color change) or a fluorometric (change in fluorescence) response upon binding with the target metal ion. nih.gov The ability to detect these ions is important for environmental monitoring and understanding their roles in biological systems. nih.gov

The versatility of the benzothiazole scaffold allows for the creation of a wide array of sensors tailored to detect specific analytes with high selectivity and sensitivity, highlighting the importance of compounds like this compound in the field of chemical sensing. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 5 Benzothiazolecarbonitrile

Challenges in the Synthesis and Application of 5-Benzothiazolecarbonitrile

The primary challenges in the synthesis of benzothiazole (B30560) derivatives, including the 5-carbonitrile variant, often revolve around achieving high yields, employing environmentally benign methods, and managing reaction conditions. Traditional methods can require harsh reagents, high temperatures, or complex multi-step processes, which are not ideal for large-scale, green production. For instance, some syntheses may use flammable and explosive organic peroxides as oxidizing agents. mdpi.com Another challenge is the potential for unwanted side reactions or the generation of difficult-to-separate byproducts, complicating purification. nih.gov In terms of application, a significant hurdle is the emergence of drug resistance in pathogenic bacteria and other microbes, which necessitates a continuous search for novel agents that act on unexploited molecular targets. nih.govresearchgate.net Furthermore, the inherent properties of the molecule, such as solubility and stability, can impact its bioavailability and effectiveness in biological systems, posing a challenge for its formulation into effective therapeutic agents. scifiniti.com

Development of Novel and More Efficient Synthetic Pathways